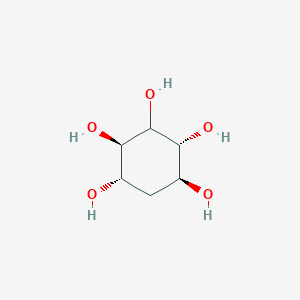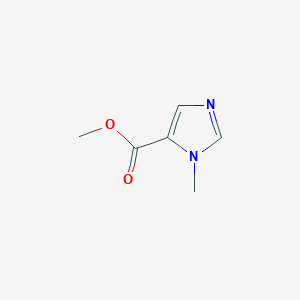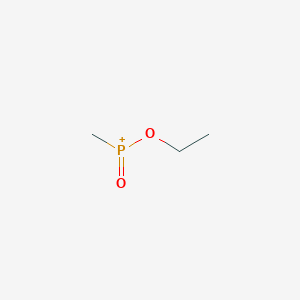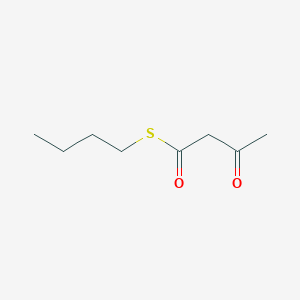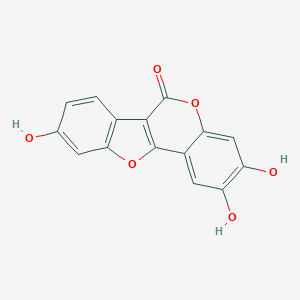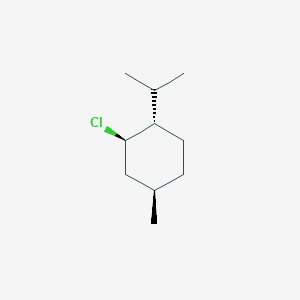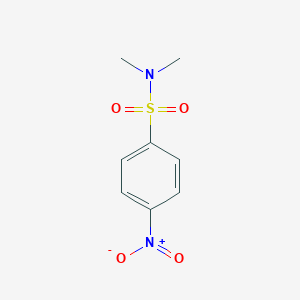
N,N-dimethyl-4-nitrobenzenesulfonamide
Descripción general
Descripción
N,N-dimethyl-4-nitrobenzenesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry and as intermediates in organic synthesis. The nitro group and sulfonamide functionality in these compounds often play a crucial role in their reactivity and properties.
Synthesis Analysis
The synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide and related compounds typically involves the reaction of amines with sulfonyl chlorides or other sulfonating agents. For example, a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . Similarly, various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using spectroscopic tools and crystallography. For instance, the structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized by single-crystal X-ray diffraction (SCXRD) studies, revealing its crystallization in the monoclinic crystal system . The presence of the nitro group and sulfonamide linkage significantly influences the electronic properties and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Sulfonamides, including those with nitro substituents, can undergo various chemical reactions. For example, N,N-dichloro-2-nitrobenzenesulfonamide was used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones . Additionally, N-benzyl-2-nitrobenzenesulfonamides underwent base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for synthesizing nitrogenous heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-4-nitrobenzenesulfonamide are influenced by its functional groups. The nitro group is an electron-withdrawing group that affects the electron density of the aromatic ring and the reactivity of the sulfonamide. The reduction of nitrobenzenesulfonyl derivatives has been studied, showing that the position of the nitro group on the phenyl ring affects the reduction steps and the cleavage of the S-N bond . The vibrational spectroscopic properties of nitrobenzenesulfonamides have been determined using FT-IR and FT-Raman techniques, providing insights into the molecular conformation and vibrational modes of these compounds .
Aplicaciones Científicas De Investigación
“N,N-dimethyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C8H10N2O4S . It’s often used in chemical synthesis . For example, N,N-dimethylenamino ketones, which are related compounds, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
- N-Butyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C10H14N2O4S, could be used in various chemical reactions .
- N-Hexyl-4-nitrobenzenesulfonamide : With the linear formula C12H18N2O4S, this compound could also be used in different chemical syntheses .
- 4-Methoxy-2-nitrobenzenesulfonamide : This compound, with the linear formula C7H8N2O5S, might have potential applications in the synthesis of other complex molecules .
- N- (3,4-Dichlorophenyl)-4-nitrobenzenesulfonamide : This compound, with the linear formula C12H8Cl2N2O4S, could be used in the synthesis of other chemical compounds .
- N,N-Diethyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C10H14N2O4S, might be used in various chemical reactions .
- 4- (HEXADECYLTHIO)-3-NITROBENZENESULFONAMIDE : This compound, with the linear formula C22H38N2O4S2, could be used in various chemical reactions .
- 4-chloro-2-nitrobenzenesulfonamide : With the linear formula C6H5ClN2O4S, this compound could also be used in different chemical syntheses .
- 2-chloro-4-nitrobenzenesulfonamide : This compound, with the linear formula C6H5ClN2O4S, might have potential applications in the synthesis of other complex molecules .
- N-isobutyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C10H14N2O4S, could be used in the synthesis of other chemical compounds .
- N-isopropyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C9H12N2O4S, might be used in various chemical reactions .
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXRMBVAKOURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372671 | |
| Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-nitrobenzenesulfonamide | |
CAS RN |
17459-03-9 | |
| Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

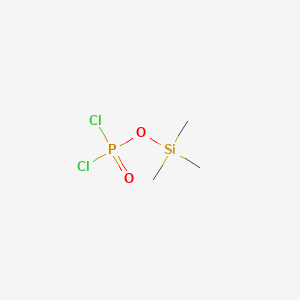

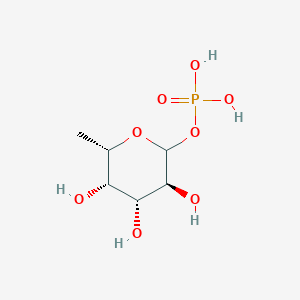

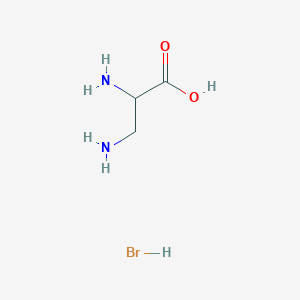
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)

